7-Chloro-2-sulfanyl-4H-pyrido[1,2-a](1,3,5)triazin-4-one
CAS No.: 306979-08-8
Cat. No.: VC7879477
Molecular Formula: C7H4ClN3OS
Molecular Weight: 213.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 306979-08-8 |
|---|---|
| Molecular Formula | C7H4ClN3OS |
| Molecular Weight | 213.65 g/mol |
| IUPAC Name | 7-chloro-2-sulfanylidenepyrido[1,2-a][1,3,5]triazin-4-one |
| Standard InChI | InChI=1S/C7H4ClN3OS/c8-4-1-2-5-9-6(13)10-7(12)11(5)3-4/h1-3H,(H,10,12,13) |
| Standard InChI Key | NHAMAXZUHBEIFL-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=S)NC(=O)N2C=C1Cl |
| Canonical SMILES | C1=CC2=NC(=S)NC(=O)N2C=C1Cl |
Introduction
[Introduction to 7-Chloro-2-sulfanyl-4H-pyrido1,2-atriazin-4-one](pplx://action/followup)
[7-Chloro-2-sulfanyl-4H-pyrido1,2-atriazin-4-one](pplx://action/followup) is a complex organic compound belonging to the class of triazine derivatives. It is characterized by its unique structural arrangement, which includes a pyrido1,2-atriazine core with a sulfanyl group at the 2-position and a chlorine atom at the 7-position. This compound is of interest due to its potential biological activities, including antimicrobial and antitumor properties .
Synthesis Methods
The synthesis of 7-Chloro-2-sulfanyl-4H-pyrido1,2-atriazin-4-one typically involves cyclization reactions of suitable precursors. Various methods have been reported in the literature, often requiring careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product.
Characterization Techniques
Characterization of 7-Chloro-2-sulfanyl-4H-pyrido1,2-atriazin-4-one involves techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These methods are essential for confirming the identity and purity of synthesized compounds.
Suppliers and Availability
The compound is available from several chemical suppliers worldwide, including Key Organics Limited, Ryan Scientific, Inc., CARBONE SCIENTIFIC CO., LTD, and 3B Scientific Corporation . Parchem also supplies this compound globally .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume